molecular formula C13H19ClN2O2 B2741738 Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride CAS No. 1801292-60-3

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2741738
CAS No.: 1801292-60-3
M. Wt: 270.76
InChI Key: IPCOZMXJFAKPER-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C13H18N2O2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl 4-oxopiperidine-3-carboxylate.

    Formation of Intermediate: Benzylamine reacts with methyl 4-oxopiperidine-3-carboxylate under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride: Similar in structure but with two hydrochloride groups.

    4-Amino-1-benzylpyrrolidine-3-carboxylic acid: Lacks the methyl ester group.

    N-Benzyl-4-pyrrolidinone: A related compound with a ketone group instead of the carboxylate ester.

Uniqueness

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it particularly useful in pharmaceutical applications.

Properties

IUPAC Name

methyl 4-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCOZMXJFAKPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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